Product packaging for 3-(Trifluoromethyl)-1-pentyn-3-ol(Cat. No.:CAS No. 648-25-9)

3-(Trifluoromethyl)-1-pentyn-3-ol

Cat. No.: B15494031
CAS No.: 648-25-9
M. Wt: 152.11 g/mol
InChI Key: GRDZDJKDTAVDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular characteristics. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in the design of new chemical entities. wikipedia.orgnih.gov

In medicinal chemistry, the incorporation of a trifluoromethyl group can enhance a drug's binding affinity to its target, improve its metabolic profile, and increase its bioavailability. wikipedia.org This has led to the development of numerous successful drugs containing the CF3 moiety, including the antidepressant fluoxetine (B1211875) and the anti-cancer agent bicalutamide. wikipedia.org In agrochemicals, trifluoromethylated compounds are utilized for their enhanced efficacy and stability. wikipedia.org Furthermore, the unique properties imparted by fluorine are leveraged in materials science to create advanced polymers and liquid crystals with desirable thermal and electronic characteristics.

The Unique Role of Trifluoromethyl Alkynes and Alcohols as Synthetic Building Blocks

Trifluoromethyl-containing alkynes and alcohols are highly versatile building blocks in organic synthesis, offering a direct route to a wide array of more complex fluorinated molecules. The combination of the trifluoromethyl group and the reactive alkyne or alcohol functionality provides a powerful handle for further chemical transformations.

The synthesis of these building blocks is an active area of research. Nucleophilic trifluoromethylation, often employing reagents like trifluoromethyltrimethylsilane (TMSCF3), is a common strategy to introduce the CF3 group. wikipedia.org For instance, the reaction of TMSCF3 with a carbonyl compound in the presence of a fluoride (B91410) source can generate trifluoromethylated alcohols. wikipedia.org Another approach involves the addition of a trifluoromethyl radical to an unsaturated system. wikipedia.org

Structural Features and Reactivity Context of 3-(Trifluoromethyl)-1-pentyn-3-ol within Trifluoromethylated Tertiary Propargylic Alcohols

This compound is a tertiary propargylic alcohol, a structural motif characterized by a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond. Its systematic IUPAC name is 3-(trifluoromethyl)pent-1-yn-3-ol.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C6H7F3O
Molecular Weight 152.12 g/mol
CAS Number 648-25-9
IUPAC Name 3-(trifluoromethyl)pent-1-yn-3-ol
InChI Code 1S/C6H7F3O/c1-3-5(10,4-2)6(7,8)9/h1,10H,4H2,2H3
InChI Key GRDZDJKDTAVDCQ-UHFFFAOYSA-N

The synthesis of this compound can be conceptually approached through two primary retrosynthetic disconnections. The first involves the nucleophilic addition of an ethynyl (B1212043) anion to 1,1,1-trifluoro-2-pentanone. The second, and more common, approach involves the nucleophilic trifluoromethylation of 1-pentyn-3-one. This latter method often utilizes a trifluoromethylating agent like TMSCF3 activated by a fluoride source.

The reactivity of this compound is dictated by the interplay of its three key functional components: the trifluoromethyl group, the hydroxyl group, and the terminal alkyne. The electron-withdrawing nature of the CF3 group influences the acidity of the hydroxyl proton and the reactivity of the adjacent alkyne. The hydroxyl group can be derivatized or replaced, for example, through etherification or substitution reactions. The terminal alkyne is a versatile handle for a variety of transformations, including click chemistry, Sonogashira coupling, and hydration reactions. For instance, the generation of a stabilized propargylic cation from the corresponding trimethylsilyl (B98337) ether in superacid has been shown to be a viable pathway for further functionalization of similar systems. researchgate.net This highlights the potential of this compound as a precursor to more complex and potentially biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F3O B15494031 3-(Trifluoromethyl)-1-pentyn-3-ol CAS No. 648-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648-25-9

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

3-(trifluoromethyl)pent-1-yn-3-ol

InChI

InChI=1S/C6H7F3O/c1-3-5(10,4-2)6(7,8)9/h1,10H,4H2,2H3

InChI Key

GRDZDJKDTAVDCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)(C(F)(F)F)O

Origin of Product

United States

Reactivity and Transformation Pathways of 3 Trifluoromethyl 1 Pentyn 3 Ol

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of 3-(trifluoromethyl)-1-pentyn-3-ol is the primary site of reactivity, engaging in a range of addition and coupling reactions. The strong inductive effect of the trifluoromethyl group polarizes the carbon-carbon triple bond, making it susceptible to nucleophilic attack and influencing the regiochemical outcomes of addition reactions.

Hydrometalation Reactions (e.g., Hydrogermylation, Hydrostannylation, Hydroboration)

Hydrometalation, the addition of a metal-hydride bond across the alkyne, is a fundamental transformation for producing functionalized vinyl derivatives. For trifluoromethylated alkynes, these reactions offer pathways to valuable synthetic intermediates like vinylstannanes, vinylgermanes, and vinylboranes.

The hydroboration of alkynyl trifluoromethyl ketones using reagents like pinacolborane represents an efficient, metal-free route to obtaining the corresponding alkynyl trifluoromethyl propargyl alcohols upon hydrolysis. nih.govrsc.org This transformation highlights the utility of hydroboration in accessing compounds structurally similar to this compound. nih.govrsc.org The hydroboration-oxidation of terminal alkynes typically proceeds with anti-Markovnikov selectivity, leading to the formation of aldehydes after tautomerization of the intermediate enol. masterorganicchemistry.com The use of bulky borane (B79455) reagents, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is often preferred over borane (BH₃) to improve yields and prevent multiple additions. masterorganicchemistry.comyoutube.com

Stereodivergent hydrometalation strategies have been developed for aryl- and alkyl-substituted trifluoromethylated alkynes. acs.org For instance, palladium-catalyzed hydrostannylation with tributylstannane typically yields (E)-vinylstannanes, while radical-initiated conditions can lead to the corresponding (Z)-isomers. acs.org

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of well-defined vinyl compounds. In the context of trifluoromethyl-substituted alkynes, the electronic properties of the CF₃ group are a dominant directing factor.

Regioselectivity: In hydroboration reactions, the boron atom adds preferentially to the terminal, less sterically hindered carbon of the alkyne, a principle known as anti-Markovnikov addition. masterorganicchemistry.commasterorganicchemistry.com This is driven by both steric factors and the electronic effect of the trifluoromethyl group, which makes the internal alkyne carbon more electron-deficient and less favorable for the partial positive charge in the transition state. For hydrostannylation of propargylic alcohols, the regioselectivity can be influenced by directing effects from the hydroxyl group, often leading to the tin moiety adding to the carbon proximal to the alcohol. researchgate.net

Stereoselectivity: Hydroboration of alkynes occurs via a syn-addition, meaning the hydrogen and boron atoms add to the same face of the triple bond. masterorganicchemistry.commasterorganicchemistry.com In contrast, the stereochemical outcome of other hydrometalations, such as hydrostannylation and hydrogermylation, can be controlled by the choice of catalyst or reaction conditions. acs.org Palladium catalysis often favors syn-addition leading to (E)-products, whereas radical mechanisms can produce anti-addition products, resulting in (Z)-isomers. acs.org Ruthenium catalysts have been shown to promote unorthodox trans-hydrostannation of certain alkynes. rsc.org

ReactionReagentCatalyst/ConditionsProduct TypeSelectivityRef
Hydroboration PinacolboraneMetal-freeAlkynyl trifluoromethyl propargyl alcoholHigh nih.govrsc.org
Hydrostannylation TributylstannanePd(PPh₃)₄(E)-α-CF₃-VinylstannaneHigh E-selectivity acs.org
Hydrostannylation TributylstannaneB(C₆F₅)₃(Z)-VinylstannaneHigh Z-selectivity researchgate.net
Hydrogermylation TriphenylgermaneRadical Initiator (AIBN)(Z)-α-CF₃-VinylgermaneHigh Z-selectivity acs.org
Hydrogermylation TriphenylgermanePd(dba)₂/dppf(E)-α-CF₃-VinylgermaneHigh E-selectivity acs.org

Transition metal catalysts play a crucial role in enhancing the efficiency and controlling the selectivity of hydrometalation reactions. Palladium complexes are widely used for the hydrostannylation, hydrosilylation, and hydrogermylation of trifluoromethylated alkynes. acs.org For example, catalysts like Pd(PPh₃)₄ or a combination of Pd(dba)₂ and dppf can effectively promote the formation of (E)-vinylmetal species with high selectivity. acs.org

Ruthenium catalysts, such as [Cp*RuCl]₄, have been employed for the highly regio- and stereoselective trans-hydrostannation of alkynyl-boron derivatives. rsc.org This method provides a practical route to isomerically pure trisubstituted alkenes. rsc.org Furthermore, palladium-catalyzed hydroborylation of terminal alkynes allows for a ligand-controlled switch in regioselectivity; trialkylphosphine ligands favor α-vinylboronates, while N-heterocyclic carbene (NHC) ligands yield β-vinylboronates.

Carbometalation and Bismetallation Reactions

Carbometalation involves the addition of an organometallic reagent across the carbon-carbon triple bond, creating a new carbon-carbon and a new carbon-metal bond. This reaction is a powerful tool for constructing complex olefinic structures. The electron-deficient nature of the alkyne in this compound makes it a suitable substrate for such additions.

Iron-catalyzed carbomagnesiation of propargylic alcohols with Grignard reagents has been shown to produce tri- and tetrasubstituted allylic alcohols with high regio- and stereoselectivity. nih.govnih.gov In these reactions, the alkyl or aryl group from the Grignard reagent adds to the carbon distal to the alcohol, and the reaction proceeds as a syn-addition to afford the Z-allylic alcohol. nih.gov This methodology is tolerant of various functional groups and can be applied to both primary and secondary propargylic alcohols with conservation of optical purity. nih.gov

Bismetallation reactions, where two metal-element bonds are added across the alkyne, provide access to gem- or vicinal-dimetallated species, which are versatile synthetic intermediates. The diboration of alkynes, for example, can be catalyzed by transition metals like platinum, leading to 1,2-bis(boronate) esters. researchgate.net

ReactionReagentCatalystProduct TypeKey FeaturesRef
Carbomagnesiation CH₃MgBrFe(acac)₃Z-Allylic alcoholHigh regio- and stereoselectivity; addition distal to OH nih.govnih.gov
Carbomagnesiation PhMgBrFe(ehx)₃/dppeZ-Allylic alcoholPhenylation distal to OH; high selectivity nih.gov
Diboration Bis(pinacolato)diboronPlatinum-Phosphonite Complex1,2-Bis(boronate) esterEnantioselective for certain alkenes researchgate.net

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Alkynes are excellent partners in cycloaddition reactions, providing rapid access to five-membered and six-membered ring systems. The electron-deficient alkyne in this compound is expected to be a reactive dipolarophile in 1,3-dipolar cycloadditions, also known as [3+2] cycloadditions. nih.govuchicago.edu

These reactions involve a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, reacting with the alkyne (the dipolarophile) to form a five-membered heterocycle. uchicago.edunih.gov For example, the reaction of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) with alkynes is a known method for preparing trifluoromethyl-substituted pyrazoles. uchicago.edu Propargylic alcohols themselves can participate in [3+2] cycloadditions with partners like ketene (B1206846) dithioacetals to yield highly substituted cyclopentadienes. nih.gov Furthermore, rhodium(II) catalysts can mediate formal [3+3] cycloadditions between propargyl alcohols and diazonaphthoquinones to generate dihydrodioxins. nii.ac.jp

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. nih.gov With electron-deficient alkynes, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the alkyne. nih.gov

Cross-Coupling Reactions at the Alkyne Terminus

The terminal C(sp)-H bond of this compound is acidic and can be readily metalated or activated for participation in cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

Copper-catalyzed protocols are particularly relevant for trifluoromethylated alkynes. An efficient copper-catalyzed oxidative trifluoromethylation of terminal alkynes using (trifluoromethyl)trimethylsilane (B129416) (CF₃TMS) has been developed. organic-chemistry.orgepa.gov This method proceeds in the presence of air by the slow addition of the reagents. organic-chemistry.org Another approach involves the Cu(I)-catalyzed cross-coupling of terminal alkynes with trifluoromethyl ketone N-tosylhydrazones, which leads to the formation of 1,1-difluoro-1,3-enynes through a process involving C-C bond formation followed by β-fluoride elimination. acs.orgacs.org These methods highlight the versatility of copper catalysis in activating terminal alkynes for the formation of new carbon-carbon bonds under mild conditions. acs.orgorganic-chemistry.org

Reaction NameCoupling PartnerCatalyst SystemProduct TypeRef
Sonogashira Coupling Aryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl Alkyne wikipedia.orgorganic-chemistry.org
Oxidative Trifluoromethylation CF₃TMSCu catalyst, Air (oxidant)Trifluoromethylated Acetylene organic-chemistry.orgepa.gov
Coupling with Hydrazones CF₃-Ketone N-TosylhydrazoneCuI, LiOtBu1,1-Difluoro-1,3-enyne acs.orgacs.org

Reactions Involving the Tertiary Alcohol Functionality

The tertiary alcohol in this compound is a focal point for a variety of chemical transformations. Its reactivity is amplified by the adjacent trifluoromethyl group, which modulates the stability of potential cationic intermediates.

Acid-Catalyzed Rearrangements and Cyclizations

In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a tertiary carbocation. The fate of this carbocation is central to the subsequent rearrangement and cyclization pathways.

While direct studies on this compound in superacidic media are not extensively documented, the behavior of analogous trifluoromethyl-substituted alcohols provides a strong basis for predicting its reactivity. In superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), the trifluoromethyl group's potent electron-withdrawing nature significantly enhances the electrophilic character of adjacent cationic centers. wikipedia.org This leads to the formation of highly reactive superelectrophiles.

The protonated alcohol is expected to ionize, forming a tertiary carbocation. The strong inductive effect of the -CF₃ group would destabilize this localized cation, promoting rapid charge delocalization. wikipedia.org This delocalization can lead to complex rearrangements. One plausible pathway is a Meyer-Schuster rearrangement, a characteristic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones. wikipedia.org For a tertiary alcohol like this compound, this would typically proceed via a 1,3-shift of the hydroxyl group.

Reaction Catalyst Expected Product Reference
Meyer-Schuster RearrangementStrong Acid (e.g., H₂SO₄, PTSA)5,5,5-Trifluoro-3-methylpent-3-en-2-one wikipedia.org
Rupe Rearrangement (competing)Strong Acidα,β-Unsaturated methyl ketones wikipedia.org

This table presents plausible rearrangement products of this compound based on known reactions of analogous tertiary propargylic alcohols.

The presence of both an alkyne and an alcohol functionality within the same molecule allows for intramolecular cyclization reactions, particularly under acidic or metal-catalyzed conditions. For this compound, the formation of five- or six-membered rings is conceivable, though less likely without an appropriately positioned nucleophilic trigger within the molecule itself.

However, in the presence of suitable reaction partners, cascade reactions involving cyclization are well-documented for similar propargylic alcohols. For instance, gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds can lead to the formation of polysubstituted furans through a sequence of propargylic substitution followed by cycloisomerization. mdpi.com While this is an intermolecular reaction, it highlights the propensity of the activated alkyne-alcohol system to undergo cyclization.

A more directly relevant intramolecular pathway for analogous systems involves the palladium-catalyzed cyclization-isomerization of (Z)-2-alkynyl-3-trifluoromethyl allylic alcohols to form 3-trifluoroethylfurans. While this requires prior modification of the starting material, it demonstrates a feasible cyclization route for a closely related scaffold.

Starting Material (Analogue) Catalyst Product Yield Reference
(Z)-2-Alkynyl-3-trifluoromethyl allylic alcoholsPdCl₂(CH₃CN)₂3-TrifluoroethylfuransGood organic-chemistry.org
N-PropargylamidesZn(OTf)₂Oxazoles with CF₃-alcohol unitModerate to Good mdpi.com

This table showcases examples of intramolecular cyclization cascades from compounds structurally related to this compound, illustrating potential transformation pathways.

Derivatives and Functional Group Interconversions of the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo a variety of derivatization reactions. These transformations are crucial for introducing new functionalities and for creating intermediates for further synthetic steps.

Standard reactions for converting alcohols to other functional groups are applicable, though the reaction conditions may need to be tailored due to the electronic influence of the trifluoromethyl group. For instance, conversion to the corresponding halide can be achieved using standard halogenating agents. The formation of ethers is also a common transformation. Given the interest in trifluoromethylated compounds in medicinal chemistry, derivatization to form esters or carbonates is also a relevant pathway.

Recent advances have focused on the direct O-trifluoromethylation of alcohols to form trifluoromethyl ethers, a valuable moiety in drug discovery. acs.org Silver-mediated oxidative O-trifluoromethylation of tertiary alcohols with TMSCF₃ has been established as a viable method. mdpi.com

Reagent Product Type General Applicability Reference
Thionyl chloride (SOCl₂)Tertiary chlorideApplicable
Phosphorus tribromide (PBr₃)Tertiary bromideApplicable
Alkyl halides (Williamson ether synthesis)Tertiary etherApplicable, may require strong baseGeneral Organic Chemistry
Acyl chlorides / AnhydridesTertiary esterApplicable, often with base catalystGeneral Organic Chemistry
TMSCF₃ / Ag(I) catalystTertiary trifluoromethyl etherEstablished for tertiary alcohols mdpi.com

This table outlines common derivatization reactions applicable to the hydroxyl group of this compound.

Interplay of Trifluoromethyl Group with Reaction Pathways

The trifluoromethyl group is not a mere spectator in the reactions of this compound. Its powerful electron-withdrawing nature profoundly influences the reactivity and selectivity of the molecule.

Electron-Withdrawing Influence on Reactivity and Selectivity

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. wikipedia.org This property has several significant consequences for the reactivity of this compound:

Increased Acidity of the Hydroxyl Proton: The inductive effect of the -CF₃ group polarizes the C-O bond, which in turn polarizes the O-H bond, making the hydroxyl proton more acidic compared to a non-fluorinated analogue.

Destabilization of Adjacent Cations: The formation of a tertiary carbocation upon protonation and loss of water is a key step in many acid-catalyzed reactions. The -CF₃ group strongly destabilizes this adjacent positive charge, making its formation less favorable and requiring harsher conditions or alternative mechanistic pathways. wikipedia.org

Activation of the Alkyne Group: While the -CF₃ group destabilizes an adjacent carbocation, it can enhance the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack in certain metal-catalyzed cyclization reactions.

Influence on Rearrangement Pathways: In acid-catalyzed rearrangements like the Meyer-Schuster reaction, the electronic nature of the substituents determines the migratory aptitude and the stability of intermediates, thereby influencing the product distribution. The strong inductive pull of the -CF₃ group will favor pathways that avoid the formation of a positive charge on the carbon atom to which it is attached.

The introduction of a trifluoromethyl group can also lead to unique reactivity. For example, in the presence of a suitable catalyst, the trifluoromethyl group can participate in novel cyclization reactions, leading to the formation of fluorine-containing heterocyclic compounds.

Stereochemical Implications of the Trifluoromethyl Group

The trifluoromethyl (CF3) group, a potent electron-withdrawing substituent with considerable steric bulk, exerts a profound influence on the stereochemical outcome of reactions involving this compound and related trifluoromethylated alkynes. This influence is particularly evident in addition and cyclization reactions, where the CF3 group can direct the regioselectivity, often overriding the electronic effects that typically govern such transformations.

In the context of the Pauson-Khand reaction, a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, the trifluoromethyl group has been shown to be a dominant directing group. Studies on internal dissymmetric trifluoromethyl alkynes have revealed that the reaction is highly regioselective, leading predominantly to the formation of α-trifluoromethylcyclopentenones. nih.govresearchgate.net This outcome is attributed to the steric hindrance of the trifluoromethyl group, which favors the placement of this bulky substituent at the α-position of the resulting enone, regardless of the electronic properties of the other alkyne substituent. nih.gov For instance, in reactions with norbornadiene and ethylene, a high degree of regioselectivity is observed, consistently yielding the α-trifluoromethylcyclopentenone. nih.govresearchgate.net

The stereochemical influence of the trifluoromethyl group is also apparent in radical-mediated addition reactions. For example, the radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes demonstrates that the stereochemistry of the resulting tetrasubstituted alkenes can be controlled by the bulk of the substituents. rsc.org While this study does not specifically use this compound, the principles of how the trifluoromethyl group and other substituents direct the stereochemical outcome are highly relevant. The bulkiness of the substituents on the alkyne can shift the configuration of the products from anti- to syn-addition. rsc.org

The table below summarizes the regioselectivity observed in the Pauson-Khand reaction of various trifluoromethyl alkynes, illustrating the directing effect of the CF3 group.

Alkyne ReactantAlkene PartnerMajor Product RegioisomerReference
p-TolyltrifluoromethylacetyleneNorbornadieneα-Trifluoromethylcyclopentenone researchgate.net
PhenyltrifluoromethylacetyleneNorbornadieneα-Trifluoromethylcyclopentenone nih.gov
Trifluoromethyl alkyne with EDGNorbornadieneα-Trifluoromethylcyclopentenone nih.gov
Trifluoromethyl alkyne with EWGNorbornadieneα-Trifluoromethylcyclopentenone nih.gov
Trifluoromethyl alkynesEthyleneα-Trifluoromethylcyclopentenone researchgate.net

Cascade and Tandem Reactions Facilitated by Compound Structure

One notable example of a cascade reaction involving a similar structural motif is the trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. beilstein-journals.orgnih.gov In this process, the alkyne undergoes a radical trifluoromethylthiolation, followed by an intramolecular cyclization to furnish trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. The reaction is initiated by a radical species and proceeds through a cascade of bond formations. Mechanistic studies suggest the involvement of radical intermediates in these transformations. nih.gov

Furthermore, trifluoromethyl-substituted propargyl alcohols can participate in acid-catalyzed cascade reactions. For instance, trimethylsilyl (B98337) ethers of 1,5-diaryl-3-(trifluoromethyl)pent-1-en-4-yn-3-ols, when treated with a superacid like triflic acid (TfOH), generate intermediate CF3-pentenynyl cations. These reactive intermediates can then engage in reactions with aromatic compounds, leading to conjugated CF3-pentenynes, which can further cyclize to form complex bicyclic structures. researchgate.net

The propargyl alcohol functionality itself is known to facilitate a variety of tandem reactions. nih.gov For example, BF3·Et2O can catalyze a tandem reaction of propargyl alcohol, a sulfonamide, and N-iodosuccinimide (NIS) to produce attractive 1,3,8-triene scaffolds. researchgate.net While not specific to this compound, these examples highlight the potential of the propargyl alcohol moiety to initiate cascade processes. The presence of the trifluoromethyl group in this compound would be expected to influence the reactivity and selectivity of such cascade reactions.

The following table provides examples of cascade reactions involving trifluoromethylated alkynes and related propargyl alcohols, showcasing the types of complex molecules that can be synthesized.

Reactant(s)ReagentsProduct TypeReference
N-[(3-Aryl)propioloyl]indolesAgSCF3, (NH4)2S2O8, NaHCO3Trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones beilstein-journals.orgnih.gov
Trimethylsilyl ethers of 1,5-diaryl-3-(trifluoromethyl)pent-1-en-4-yn-3-olsTfOH, BenzeneCF3-Bicyclic dihydroanthracene derivatives researchgate.net
Propargyl alcohol, Sulfonamide, NISBF3·Et2O1,3,8-Triene scaffold researchgate.net
α,β-Alkynic hydrazonesHypervalent iodine reagent3-Trifluoromethylpyrazoles rsc.org

Mechanistic Investigations and Theoretical Studies of this compound Remain Largely Unexplored

Despite the growing interest in organofluorine compounds within the scientific community, detailed mechanistic investigations and theoretical studies concerning the specific chemical compound this compound are not extensively available in publicly accessible scientific literature. While broader research exists on the trifluoromethylation of alkynes and the computational analysis of related molecules, specific data and in-depth analysis pertaining directly to this compound are scarce.

Consequently, a comprehensive article structured around the elucidation of its reaction mechanisms—including radical and cationic intermediates, the role of transition metal catalysts, and computational chemistry analyses like Density Functional Theory (DFT) studies and transition state analyses—cannot be generated at this time due to the lack of specific research findings for this particular compound.

General principles from related studies on trifluoromethylated alkynes suggest potential pathways, but a scientifically rigorous article necessitates direct evidence and data that are currently unavailable. Future research may shed light on the specific mechanistic and theoretical intricacies of this compound, which would then enable a detailed exploration as outlined.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry and Quantum Mechanical Analyses

Understanding Regio- and Stereoselectivity through Theoretical Models

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and explaining the regio- and stereoselectivity observed in reactions of complex organic molecules. In the context of trifluoromethylated propargyl alcohols, DFT studies can model transition states, calculate activation energy barriers, and provide insights into the electronic and steric factors that govern reaction pathways.

For instance, in reactions involving the addition of nucleophiles to the carbonyl group of trifluoromethyl ketones, a precursor to trifluoromethylated propargyl alcohols, DFT calculations can rationalize the observed π-facial stereoselectivity. These models often reveal that a combination of Coulombic, electronic, and steric interactions, as well as the conformational energies of the reactants, determines the energetically most favorable transition state.

A pertinent example is the DFT study of the copper-mediated 1,2-(bis)trifluoromethylation of alkynes. While not involving a propargylic alcohol directly, the study provides a model for understanding the reactivity of the trifluoromethylated alkyne moiety. The calculations revealed a plausible reaction pathway proceeding through a trifluoromethyl radical addition to the alkyne, forming a conjugated allenyl radical. This intermediate then recombines with the copper(II) species and undergoes reductive elimination. The calculated transition state energies provide a quantitative basis for the proposed mechanism. nih.gov

Table 1: Calculated Transition State Energies for the 1,2-(Bis)trifluoromethylation of an Alkyne

StepTransition StateRelative Energy (kcal/mol)
CF3 Radical AdditionI-TS11.3
RecombinationII-TS12.8

Data sourced from a DFT study on the copper-mediated 1,2-(bis)trifluoromethylation of acetylenes. nih.gov

These theoretical models are instrumental in understanding how the strongly electron-withdrawing trifluoromethyl group can influence the stability of intermediates and transition states, thereby dictating the regio- and stereochemical outcome of a reaction.

Spectroscopic Probes for Mechanistic Elucidation (e.g., in situ NMR, ESR)

While theoretical models provide a predictive framework, spectroscopic techniques offer direct experimental evidence for proposed reaction mechanisms. In situ Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy are particularly powerful for identifying and characterizing transient intermediates and radical species.

In situ NMR allows for the real-time monitoring of a reaction mixture, providing kinetic data and enabling the detection of short-lived intermediates. For reactions involving organofluorine compounds, ¹⁹F NMR is an exceptionally sensitive probe due to the large chemical shift dispersion of the fluorine nucleus. This technique has been successfully employed in mechanistic investigations of electrochemical trifluoromethylation of alkynes, where it can be used to follow the consumption of starting materials and the formation of products. nih.gov

Electron Spin Resonance (ESR) spectroscopy is the most direct method for detecting and characterizing paramagnetic species, such as free radicals. In the context of reactions involving the trifluoromethyl group, ESR can provide definitive evidence for radical-mediated pathways. For example, in the bromotrifluoromethylation of alkenes, ESR studies have supported the proposed mechanism involving the generation of a CF₃ radical. mdpi.com The detection of radical intermediates in reactions of quinoxalinones with alkynes and a trifluoromethyl source has also been confirmed by ESR, with the observation of TEMPO adducts of the radical intermediates.

The application of these spectroscopic techniques to reactions of 3-(Trifluoromethyl)-1-pentyn-3-ol and its derivatives is crucial for a comprehensive understanding of their reactivity, corroborating theoretical predictions and providing a more complete mechanistic picture.

Applications of 3 Trifluoromethyl 1 Pentyn 3 Ol and Its Derivatives in Complex Molecule Synthesis

Construction of Chiral Fluorinated Compounds

The development of stereoselective methods for the synthesis of chiral organofluorine compounds is of paramount importance, as the biological activity of such molecules is often dependent on their specific three-dimensional arrangement. 3-(Trifluoromethyl)-1-pentyn-3-ol and its derivatives have proven to be instrumental in the enantioselective synthesis of α-trifluoromethylated alcohols and the creation of axially chiral systems like chiral allenols.

Enantioselective Synthesis of α-Trifluoromethylated Alcohols and Related Architectures

α-Trifluoromethylated alcohols are a critical structural motif found in numerous pharmaceuticals and agrochemicals. nih.gov The direct and enantioselective introduction of a trifluoromethyl group adjacent to a hydroxyl group remains a significant challenge in synthetic chemistry. While various methods exist for the synthesis of α-trifluoromethyl ketones, their conversion to chiral alcohols often requires an additional, stereocontrolled reduction step. nih.govrsc.org

A conceptually novel approach to the asymmetric α-trifluoromethylation of aldehydes has been developed, which, although not directly employing this compound, highlights the importance of generating chiral α-trifluoromethylated carbonyl compounds which can be subsequently reduced to the corresponding alcohols. nih.gov This method utilizes a combination of enamine and organometallic photoredox catalysis to achieve the enantioselective α-trifluoromethylation of aldehydes. nih.gov The resulting α-trifluoromethyl aldehydes can then be reduced in situ to the desired β-trifluoromethyl alcohols with high yield and enantioselectivity. nih.gov This strategy underscores the synthetic value of chiral trifluoromethylated carbonyl compounds as precursors to chiral trifluoromethylated alcohols.

Furthermore, the development of catalyst-free methods for the synthesis of α-trifluoromethylated tertiary alcohols bearing other functionalities, such as coumarins, demonstrates the ongoing interest in this class of compounds. nih.gov These methods often involve the reaction of a trifluoroacetyl-containing precursor with a suitable nucleophile. nih.gov

Creation of Chiral Allenols and Other Axially Chiral Systems

Axial chirality is a type of stereoisomerism resulting from non-planar arrangement of four groups around a chiral axis. wikipedia.org Allenes, which possess two cumulative double bonds, are a prominent class of axially chiral molecules. wikipedia.org Chiral allenols, which contain both an allene (B1206475) and a hydroxyl group, are valuable synthetic intermediates.

Derivatives of this compound can serve as precursors to trifluoromethylated allenamides. These allenamides can undergo further transformations to generate various chiral structures. The presence of the trifluoromethyl group is often crucial for the reactivity and selectivity of these transformations. For instance, the electrophilic nature of β-CF3-1,3-enynamides, derived from precursors related to this compound, is enhanced by the electron-withdrawing trifluoromethyl group, enabling reactions that are not feasible with their non-fluorinated counterparts. organic-chemistry.org

The construction of C-O axially chiral compounds is another area where novel synthetic methods are being developed. rsc.org While not directly starting from this compound, the strategies employed, such as copper-catalyzed atroposelective synthesis, could potentially be adapted to create axially chiral molecules incorporating a trifluoromethyl group. rsc.org

Synthesis of Trifluoromethyl-Containing Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of a trifluoromethyl group into a heterocyclic ring can significantly modulate its biological activity and physical properties. This compound and its derivatives serve as versatile starting materials for the synthesis of a variety of trifluoromethyl-containing heterocycles, including pyrroles, isoxazolidines, and dihydroisoxazoles.

Formation of Fluorinated Pyrroles

Pyrroles are a fundamental class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The synthesis of trifluoromethyl-substituted pyrroles is of particular interest. A novel, metal-free method has been developed for the synthesis of 3-trifluoromethyl pyrroles from β-CF3-1,3-enynamides, which can be prepared from precursors related to this compound. organic-chemistry.org This reaction proceeds through a highly regioselective 1,4-hydroamination/cyclization/aromatization cascade with primary alkyl amines. organic-chemistry.org The trifluoromethyl group is essential for this reaction, as the non-fluorinated analogues are unreactive under the same conditions. organic-chemistry.org

Reactant 1 (β-CF3-1,3-enynamide)Reactant 2 (Amine)SolventTemperatureYield (%)
β-CF3-1,3-enynamideAlkyl primary amineAcetonitrileRoom Temperatureup to 90%

This method offers a practical and scalable route to a variety of 3-trifluoromethyl pyrroles. organic-chemistry.org Other methods for synthesizing fluorinated pyrroles, such as those starting from β-fluoro-β-nitrostyrenes or through electrophilic α,α-difluorination, have also been reported, highlighting the diverse strategies available for accessing this important class of heterocycles. nih.govnih.gov

Synthesis of Isoxazolidines and Dihydroisoxazoles

Isoxazolidines and dihydroisoxazoles are five-membered nitrogen- and oxygen-containing heterocycles that serve as important intermediates in organic synthesis and are found in various biologically active molecules. beilstein-journals.orgnih.gov The synthesis of trifluoromethylated versions of these heterocycles is an active area of research.

A 1,3-dipolar cycloaddition reaction involving nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes has been developed to provide access to N-functionalized isoxazolidines containing a trifluoromethyl group. nih.govfigshare.com This method is tolerant of a variety of electron-deficient alkenes and nitrosoarenes. nih.gov

Another approach involves the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles to produce 3-substituted isoxazolidin-4-ols with high regio- and stereoselectivity. beilstein-journals.org While this specific study does not involve trifluoromethylated substrates, the methodology could potentially be applied to the synthesis of trifluoromethylated isoxazolidin-4-ols from appropriate trifluoromethyl-containing dihydroisoxazoles.

Other Heterocyclic Ring Systems

The versatility of this compound and its derivatives extends to the synthesis of other trifluoromethyl-containing heterocyclic systems. The trifluoromethyl group can be incorporated into various heterocyclic scaffolds using different synthetic strategies. For example, trifluoromethyl triflate has been used as a reagent to synthesize heteroaromatic trifluoromethyl ethers from the corresponding N-oxides. rsc.orgrsc.org This method provides a route to introduce the OCF3 group into various nitrogen-containing heterocycles.

The development of new synthetic methods continues to expand the toolbox for creating novel trifluoromethylated heterocycles with potential applications in various fields of chemistry and biology.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound this compound and its applications in complex molecule synthesis, as outlined in the requested article structure.

Despite a thorough search of scientific databases and chemical literature, no specific data or research findings were found for "this compound" corresponding to its role as a key intermediate in multi-step organic syntheses, its use in divergent synthesis strategies, or its application as a building block for complex carbon skeletons.

The available literature focuses on related but distinct trifluoromethylated compounds, such as CF3-ynones, β-CF3-1,3-enynes, and other trifluoromethylated heterocycles. nih.govchemrevlett.comresearchgate.netrsc.orgnih.gov General principles of divergent and multi-step synthesis are well-documented, but specific examples involving this compound could not be located. wikipedia.orgresearchgate.netlibretexts.orgyoutube.com

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the current publicly available information.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The synthesis of trifluoromethylated propargyl alcohols is an area of active research, with a growing emphasis on sustainability. Future efforts will likely concentrate on developing protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of development include:

Catalytic and Asymmetric Synthesis: Moving away from stoichiometric reagents towards catalytic methods is a primary goal. The development of enantioselective additions of terminal alkynes to trifluoromethyl ketones using catalytic amounts of metal complexes, such as those based on zinc, is a significant step forward. nih.govorganic-chemistry.org Future research will likely explore other earth-abundant metal catalysts and novel chiral ligands to improve efficiency and enantioselectivity.

Photoredox and Electrochemical Methods: Sustainable photoredox and electrochemical processes are emerging as powerful tools for accessing trifluoromethyl-substituted tertiary alcohols. bohrium.com These methods often proceed under mild conditions and can facilitate challenging radical-radical cross-couplings. bohrium.com The electrochemical trifluoromethylation of terminal alkynes, for instance, offers a green alternative to traditional methods. nih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral molecules is a cornerstone of green chemistry. Biocatalytic platforms are being developed for the synthesis of chiral α-trifluoromethylated compounds, and this approach could be extended to the asymmetric synthesis of 3-(Trifluoromethyl)-1-pentyn-3-ol and its derivatives. escholarship.orgnih.gov

Transition-Metal-Free Couplings: The development of transition-metal-free decarboxylative coupling reactions to produce propargyl alcohols represents another sustainable strategy. researchgate.net Applying such methods to the synthesis of trifluoromethylated analogs is a promising research direction.

Table 1: Comparison of Emerging Sustainable Synthetic Strategies

Synthetic StrategyKey AdvantagesPotential Challenges
Catalytic Asymmetric Synthesis High enantioselectivity, reduced wasteCatalyst cost and sensitivity
Photoredox/Electrochemistry Mild conditions, use of light/electricitySubstrate scope limitations, specialized equipment
Biocatalysis High stereoselectivity, green solvents (e.g., water)Enzyme stability and availability, substrate specificity
Transition-Metal-Free Coupling Avoids toxic/expensive metalsMay require harsher conditions, lower yields

Exploration of Undiscovered Reactivity Patterns

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactive landscape. Future research will undoubtedly focus on uncovering and harnessing novel reactivity patterns.

Cycloaddition Reactions: The alkyne moiety is a prime candidate for various cycloaddition reactions. [3+2] cycloadditions with azides (Click Chemistry) or nitrile imines can lead to the formation of highly functionalized trifluoromethyl-substituted triazoles. researchgate.netmdpi.com Exploring Diels-Alder and other pericyclic reactions will open doors to complex cyclic and heterocyclic systems.

Gold and Other Metal-Catalyzed Transformations: Gold catalysts are known to activate alkyne functionalities towards a variety of transformations. nih.govnih.gov The gold-catalyzed reaction of propargylic alcohols with arenes is one such example. researchgate.net Investigating the behavior of this compound in the presence of gold and other transition-metal catalysts could lead to novel cyclization, rearrangement, and addition reactions.

Radical Reactions: The trifluoromethyl group can influence the radical reactivity of the molecule. The development of methods for the radical trifluoromethylation of terminal alkynes is an ongoing challenge, and understanding the behavior of the resulting alkenyl radical intermediates is crucial. nih.govmdpi.com

Enyne Cyclizations: As a trifluoromethylated propargyl alcohol, this compound is a precursor to enyne systems. The cyclization of such enynes can be a powerful strategy for the synthesis of complex carbocyclic and heterocyclic scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis and application of this compound into these modern platforms is a key future direction.

Continuous-Flow Synthesis: Flow microreactors provide a safe and efficient way to handle hazardous reagents and exothermic reactions often involved in fluorination chemistry. durham.ac.uk Developing a continuous-flow route for the synthesis of this compound itself, as well as its subsequent transformations, will be a significant advancement. acs.org

Automated Synthesis: Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid generation of compound libraries. sigmaaldrich.com As a versatile building block, this compound is an ideal candidate for incorporation into automated synthesis workflows for the creation of novel trifluoromethylated compounds.

Table 2: Advantages of Integrating this compound into Modern Synthesis Platforms

PlatformKey Benefits for this Compound
Flow Chemistry Enhanced safety for handling fluorinating agents, improved heat and mass transfer, potential for higher yields and purity, seamless scalability.
Automated Synthesis Rapid diversification of the core structure, creation of libraries for screening, efficient exploration of structure-activity relationships.

Expansion of Applications in Advanced Organic Materials and Chemical Biology (as a synthetic tool/intermediate)

The unique properties conferred by the trifluoromethyl group make this compound an attractive intermediate for the synthesis of advanced materials and tools for chemical biology.

Advanced Organic Materials: The alkyne functionality can be utilized in polymerization reactions, such as thiol-yne chemistry, to create cross-linked polymers with tailored properties. nih.gov The incorporation of the trifluoromethyl group can enhance thermal stability, chemical resistance, and other material properties. This makes this compound a promising precursor for fluorinated polymers and materials.

Chemical Biology: The terminal alkyne group is a key functional handle for bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in living systems. escholarship.org As a trifluoromethylated building block, it can be used to synthesize probes and other tools for studying biological processes where the CF3 group can act as a reporter for ¹⁹F NMR or modulate the properties of the probe. Its role as an intermediate in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals, is also of high importance. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 3-(Trifluoromethyl)-1-pentyn-3-ol, and how should data interpretation address common ambiguities?

  • Methodology : Use a combination of IR spectroscopy (to identify hydroxyl and alkyne stretches, typically ~3300 cm⁻¹ for -OH and ~2100 cm⁻¹ for C≡C) and NMR (¹³C and ¹H for trifluoromethyl group identification at ~125 ppm in ¹³C and absence of splitting in ¹H due to CF₃'s electronegativity). Gas chromatography-mass spectrometry (GC-MS) can resolve purity issues.
  • Data Interpretation : Cross-validate IR peaks with computational simulations (e.g., DFT) to distinguish overlapping signals, especially in hydroxyl regions. Contradictions between observed and predicted spectra may arise from solvent interactions or hydrogen bonding .

Q. What synthetic routes are optimal for preparing this compound, and how can yield be maximized?

  • Methodology : Employ propargylation of trifluoromethyl ketones using organometallic reagents (e.g., Grignard) in anhydrous THF at –78°C to minimize side reactions. Catalytic systems like Pd/Cu can enhance regioselectivity in alkyne formation.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 ketone:organometallic ratio). Purify via fractional distillation under reduced pressure (boiling point ~60–80°C, depending on substituents) to isolate the product from byproducts like 3-methyl derivatives .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction pathways in nucleophilic additions or cyclizations?

  • Mechanistic Insight : The -CF₃ group acts as a strong electron-withdrawing group, polarizing adjacent bonds and stabilizing transition states via inductive effects. This enhances electrophilicity at the β-carbon, favoring nucleophilic attack in Michael additions.
  • Experimental Design : Compare reaction rates of this compound with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can map electron density changes and predict regioselectivity .

Q. What strategies mitigate selectivity challenges in hydrogenation of the acetylenic bond to cis-alkenes?

  • Catalytic Systems : Use Lindlar catalyst (Pd/CaCO₃ with quinoline) for partial hydrogenation. Alternative systems like ligand-modified Pd nanoparticles (e.g., PVP-stabilized) improve accessibility in continuous-flow reactors, reducing over-reduction to alkanes.
  • Data Analysis : Monitor selectivity via GC-MS and compare with literature benchmarks. Contradictions in reported selectivity (e.g., 80–95% cis-alkene yields) may stem from catalyst poisoning or solvent effects (e.g., ethanol vs. hexane) .

Q. How can computational chemistry predict the stability of this compound derivatives under varying pH or thermal conditions?

  • Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to model degradation pathways. Calculate bond dissociation energies (BDEs) for the alkyne and hydroxyl groups under acidic/alkaline conditions.
  • Validation : Correlate simulations with experimental thermogravimetric analysis (TGA) and HPLC stability studies. Discrepancies may indicate unaccounted solvent interactions or kinetic barriers .

Safety and Handling

  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the alkyne moiety.
  • Decomposition : Thermal degradation above 150°C releases toxic HF; use CaCO₃ traps in reflux setups .

Contradiction Analysis

  • Hydrogenation Selectivity : Discrepancies in cis-alkene yields (80–95%) across studies may arise from trace moisture in catalysts or variations in quinoline inhibitor purity. Replicate experiments under strictly anhydrous conditions to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.